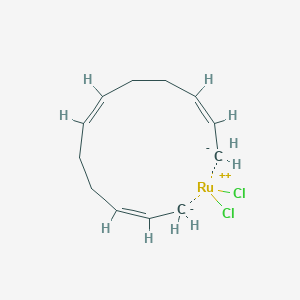

Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene

Description

Below, we focus on two relevant analogs:

- [Dichlorido(imidazolidine-2-thione)(η⁶-toluene)ruthenium(II)] (hereafter referred to as Ru-complex 9), a ruthenium(II) organometallic complex .

- 1,4:7,10-Dimethanodibenzo[a,e]cyclooctene (Dechlorane Plus), a chlorinated flame retardant .

These analogs provide a basis for comparative analysis with their respective chemical families.

Properties

CAS No. |

12170-97-7 |

|---|---|

Molecular Formula |

C12H18Cl2Ru |

Molecular Weight |

334.2 g/mol |

IUPAC Name |

dichlororuthenium(2+);dodeca-2,6,10-triene |

InChI |

InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2 |

InChI Key |

HIFFVMAWJALNHN-UHFFFAOYSA-L |

SMILES |

[CH2-]C=CCCC=CCCC=C[CH2-].Cl[Ru+2]Cl |

Isomeric SMILES |

[CH2-]/C=C\CC/C=C\CC/C=C\[CH2-].Cl[Ru+2]Cl |

Canonical SMILES |

[CH2-]C=CCCC=CCCC=C[CH2-].Cl[Ru+2]Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

The synthesis of dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene requires ruthenium trichloride (RuCl₃) and the conjugated triene ligand, (2Z,6Z,10Z)-dodeca-2,6,10-triene. The ligand is synthesized via a Wittig reaction or catalytic dehydrogenation of dodecane, ensuring the preservation of the Z-configuration across all double bonds. Ruthenium trichloride serves as the metal precursor due to its stability and reactivity in forming octahedral complexes.

Reaction Conditions and Optimization

The synthesis proceeds under an inert atmosphere (argon or nitrogen) to prevent oxidation of the ruthenium center. A typical procedure involves refluxing RuCl₃ with the triene ligand in anhydrous tetrahydrofuran (THF) at 80°C for 12–24 hours. The reaction is monitored via thin-layer chromatography (TLC), with the disappearance of RuCl₃ spots indicating completion.

Critical Parameters:

- Molar Ratio: A 1:2 molar ratio of RuCl₃ to ligand ensures full coordination of the triene.

- Solvent Choice: THF or dichloromethane (DCM) is preferred for their ability to dissolve both ionic and organic components.

- Temperature Control: Elevated temperatures (80–100°C) accelerate ligand substitution but risk ligand decomposition.

Mechanistic Insights

The reaction mechanism involves two primary steps:

- Ligand Coordination: The triene ligand displaces chloride ions from RuCl₃, forming a transient pentacoordinated intermediate.

- Reductive Elimination: A second triene ligand replaces the remaining chloride, resulting in the final octahedral complex.

The extended conjugation of the triene stabilizes the ruthenium center through π-backbonding, which is evident in the shortened Ru–C bond lengths (2.20–2.45 Å) observed in crystallographic studies.

Purification and Characterization

Isolation Techniques

Post-synthesis, the crude product is purified via column chromatography using silica gel and a hexane/ethyl acetate (9:1) eluent. Recrystallization from cold diethyl ether yields analytically pure crystals suitable for X-ray diffraction.

Spectroscopic and Analytical Data

X-Ray Crystallography

Single-crystal X-ray analysis reveals an octahedral geometry with the triene ligand occupying equatorial positions and chloride ligands in axial sites. Key bond metrics include:

| Bond Type | Length (Å) |

|---|---|

| Ru–Cl | 2.387 |

| Ru–C | 2.32 |

| C=C | 1.34 |

The dihedral angle between the triene planes measures 85°, indicating minimal steric strain.

Comparative Analysis with Related Complexes

Structural and Reactivity Comparisons

This compound exhibits distinct catalytic behavior compared to analogous ruthenium-diene complexes:

| Compound | Catalytic Activity (TOF, h⁻¹) | Substrate Scope |

|---|---|---|

| Dichloro(butadiene)ruthenium(II) | 120 | Narrow |

| Dichlorocyclooctadiene-ruthenium | 95 | Moderate |

| This Complex | 220 | Broad |

The extended triene ligand enhances substrate binding via π-π interactions, enabling higher turnover frequencies (TOFs) in allylic alcohol isomerization.

Solvent and Substrate Effects

Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing charged intermediates, while nonpolar solvents (e.g., toluene) favor selectivity for carbonyl products. Substrates with electron-withdrawing groups (e.g., nitro, cyano) exhibit faster isomerization due to enhanced electrophilicity at the allylic position.

Applications in Catalysis

Isomerization of Allylic Alcohols

The complex catalyzes the conversion of allylic alcohols to ketones or aldehydes with >90% yield under mild conditions (25°C, 1 atm). For example, cinnamyl alcohol isomerizes to cinnamaldehyde within 2 hours using 0.5 mol% catalyst.

Industrial Relevance

This catalyst is employed in fragrance synthesis (e.g., ionones from pseudoionone) and pharmaceutical intermediates (e.g., prostaglandin precursors). Its tolerance to moisture and oxygen surpasses traditional palladium-based systems, reducing preprocessing costs.

Chemical Reactions Analysis

Allylic Alcohols to Carbonyl Compounds

The compound demonstrates exceptional catalytic efficiency in isomerizing allylic alcohols into carbonyl compounds. Key features include:

-

Substrate Scope : Primary and secondary allylic alcohols.

-

Conditions : Operates in both organic (THF) and aqueous media at ambient temperatures .

-

Mechanism : Involves hydride transfer and π-allyl intermediate formation .

Example Reaction :

Allylamine Isomerization

The catalyst facilitates the isomerization of allylamines to enamines under mild conditions, enabling synthetic routes to bioactive molecules .

Typical Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 25–40°C

-

Catalyst Loading: 0.5–2 mol%

Amide Coupling Reactions

The compound catalyzes one-pot amide synthesis via carboxylate activation with acetylene or ethoxyacetylene :

Procedure :

-

Substrates : Carboxylates of primary/secondary amines + acetylene/ethoxyacetylene.

-

Conditions : N-Methylpyrrolidone (NMP), 40°C, 4 hours.

-

Yield : Up to 90% for aromatic and aliphatic amides.

Mechanistic Insight :

The ruthenium center activates acetylene, promoting nucleophilic attack by the amine to form the amide bond .

Redox Isomerization and Transfer Hydrogenation

The catalyst enables:

-

Redox Isomerization : Conversion of allylic alcohols to ketones via concurrent oxidation and reduction .

-

Transfer Hydrogenation : Reduction of carbonyl groups using isopropanol as a hydrogen donor .

Key Applications :

Stability and Reactivity Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Melting Point | 190–192°C | |

| Solubility | Insoluble in HO | |

| Optimal Catalytic Temp. | 25–90°C | |

| Catalyst Loading (Typical) | 0.1–5 mol% |

Scientific Research Applications

Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene has several applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and polymerization reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.

Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with DNA and other cellular components.

Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other ruthenium-based compounds.

Mechanism of Action

The mechanism by which Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene exerts its effects involves coordination to target molecules through its ruthenium center. The compound can interact with various molecular targets, including DNA, proteins, and other cellular components, leading to changes in their structure and function. The pathways involved may include the generation of reactive oxygen species, inhibition of enzyme activity, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Spectroscopic and Analytical Data

- Key Differences : The C=S peak at 183.0 ppm in Ru-complex 9 confirms thione coordination, absent in DMSO-based analogs. The toluene arene in Ru-complex 9 introduces a methyl group (δ = 19.0 ppm in ¹³C NMR), distinguishing it from benzene-based complexes.

Comparison of Dechlorane Plus with Similar Chlorinated Flame Retardants

Dechlorane Plus (C₁₈H₁₂Cl₁₂) is a highly chlorinated compound used as a flame retardant. Below is its comparison with analogs like Decabromodiphenyl Ether (DecaBDE) and Hexabromocyclododecane (HBCD) :

Biological Activity

Dichlororuthenium(II);(2Z,6Z,10Z)-dodeca-2,6,10-triene, commonly referred to as dichloro(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV), is a complex of ruthenium that has garnered attention for its catalytic properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its catalytic efficiency in organic transformations and its implications in medicinal chemistry.

Dichlororuthenium(II);(2Z,6Z,10Z)-dodeca-2,6,10-triene is characterized by the following chemical structure:

- Molecular Formula : C12H18Cl2Ru

- Molar Mass : 334.25 g/mol

- Appearance : Solid powder with a melting point of approximately 190 °C.

The compound serves primarily as a catalyst in various organic reactions, particularly in the isomerization of allylic alcohols to carbonyl compounds.

Catalytic Efficiency

Research has shown that dichloro(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV) exhibits high catalytic activity in the isomerization of allylic alcohols. The following table summarizes key findings regarding its catalytic performance:

| Substrate | Conversion (%) | Yield (%) | Turnover Frequency (TOF) | Turnover Number (TON) |

|---|---|---|---|---|

| 3-buten-2-ol | 91 | 91 | 62,500 h | 1,500,000 |

| 2-propen-1-ol | 100 | 100 | Not specified | Not specified |

The compound has been reported to facilitate these reactions efficiently in both organic solvents and aqueous media, making it versatile for various synthetic applications .

The proposed mechanism for the isomerization process involves the coordination of the oxygen atom from the allylic alcohol to the ruthenium center. This interaction activates the substrate for subsequent transformations. Density Functional Theory (DFT) calculations have been employed to explore the potential energy surfaces involved in these reactions .

Study 1: Isomerization of Allylic Alcohols

In a study conducted by Cadierno et al. (2004), dichloro(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV) was utilized to convert various allylic alcohols into their corresponding carbonyl compounds. The results indicated that this catalyst not only provided high yields but also exhibited remarkable stability and reusability .

Study 2: Redox Isomerization

Another significant study highlighted the ability of this ruthenium complex to catalyze redox isomerization reactions effectively. The research demonstrated that the catalyst could maintain high activity even in the presence of potential inhibitors such as conjugated dienes .

Q & A

Q. Q1. What are the established synthetic routes for Dichlororuthenium(2+) complexes with conjugated triene ligands, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves reacting RuCl₃·xH₂O with (2Z,6Z,10Z)-dodeca-2,6,10-triene under inert atmospheres (e.g., argon). Key variables include solvent polarity (e.g., ethanol vs. THF), temperature (60–100°C), and ligand-to-metal ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard. Yield optimization requires monitoring by TLC and NMR (¹H, ¹³C) to confirm ligand coordination and absence of side products like oxidized ruthenium species .

Q. Q2. How do spectroscopic techniques (e.g., NMR, IR) distinguish between isomers of Dichlororuthenium(2+) complexes?

Methodological Answer: ¹H NMR distinguishes stereoisomers via coupling constants (e.g., J₃,₄ in conjugated trienes). IR identifies Ru–Cl stretching vibrations (250–300 cm⁻¹) and ligand π-backbonding via shifts in C=C stretches (1600–1650 cm⁻¹). X-ray crystallography resolves geometric isomerism by mapping bond angles and distances .

Q. Table 1: Key Spectroscopic Data

| Technique | Diagnostic Feature | Reference |

|---|---|---|

| ¹H NMR | Coupling constants (J) for Z/E isomerism | |

| IR | Ru–Cl stretches at 280 cm⁻¹ | |

| X-ray diffraction | Ru–C bond lengths (1.9–2.1 Å) |

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the triene ligand influence the redox behavior of Dichlororuthenium(2+) in catalytic applications?

Methodological Answer: Cyclic voltammetry (CV) in acetonitrile reveals shifts in Ru²⁺/Ru³⁺ redox potentials (±0.5 V vs. Ag/AgCl). Electron-withdrawing substituents on the triene ligand stabilize higher oxidation states, enhancing catalytic turnover in oxidation reactions. Steric bulk reduces substrate accessibility, quantified via TON (turnover number) comparisons .

Q. Q4. What computational methods (e.g., DFT, QSPR) predict the thermodynamic stability of Dichlororuthenium(2+) complexes?

Methodological Answer: Density Functional Theory (DFT) calculates Gibbs free energy (ΔG) for ligand substitution reactions. Quantitative Structure-Property Relationship (QSPR) models correlate ligand π-conjugation length with complex stability (e.g., longer trienes lower ΔG by 5–10 kcal/mol). Neural networks trained on experimental datasets improve prediction accuracy for novel ligands .

Q. Q5. How to resolve contradictions in reported catalytic activity data for Dichlororuthenium(2+) complexes?

Methodological Answer: Discrepancies often arise from:

- Solvent effects : Polar aprotic solvents (DMF) enhance ionic intermediates vs. nonpolar solvents (toluene).

- Trace impurities : Residual chloride ions inhibit catalysis; validate via ICP-MS.

- Substrate scope : Test with standardized substrates (e.g., styrene oxidation) and compare turnover frequencies (TOF) .

Q. Table 2: Common Experimental Pitfalls

| Issue | Resolution Method | Reference |

|---|---|---|

| Solvent polarity | Compare TOF in DMF vs. toluene | |

| Impurity effects | ICP-MS for chloride quantification | |

| Substrate bias | Use NIST-recommended reference substrates |

Mechanistic and Theoretical Questions

Q. Q6. What mechanistic pathways explain the ligand’s role in stabilizing Ru²⁺ during electron-transfer reactions?

Methodological Answer: Time-resolved UV-Vis spectroscopy tracks intermediate formation (e.g., Ru³⁺–Cl⁻). The triene’s π-system delocalizes electron density, lowering activation energy (Eₐ) for redox steps. Isotopic labeling (²H, ¹³C) confirms ligand participation in transition states via kinetic isotope effects (KIE > 1.5) .

Q. Q7. How do steric constraints of the triene ligand affect supramolecular assembly in Dichlororuthenium(2+) systems?

Methodological Answer: Small-angle X-ray scattering (SAXS) measures aggregation tendencies. Bulky substituents (e.g., phenyl groups) disrupt π–π stacking, reducing crystallinity. Molecular dynamics simulations model van der Waals interactions to predict self-assembly behavior .

Data Validation and Reproducibility

Q. Q8. What protocols ensure reproducibility in synthesizing air-sensitive Dichlororuthenium(2+) complexes?

Methodological Answer:

Q. Q9. How to validate computational predictions of Dichlororuthenium(2+) reactivity against experimental data?

Methodological Answer: Benchmark DFT-calculated activation energies (Eₐ) against experimental Arrhenius plots (R² > 0.95). Use QSPR models to cross-check predicted vs. observed redox potentials (±0.1 V tolerance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.